3-Bromo-2-methoxybenzotrifluoride

Description

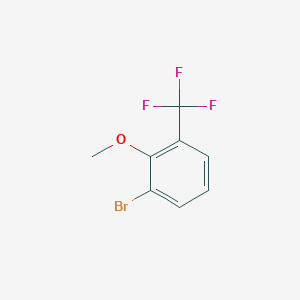

3-Bromo-2-methoxybenzotrifluoride (C$8$H$6$BrF$3$O, MW: 273.03 g/mol) is a brominated aromatic compound featuring a methoxy (-OCH$3$) group at position 2 and a trifluoromethyl (-CF$_3$) group at position 1 of the benzene ring. Its structural framework makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where the bromine atom acts as a leaving group. The methoxy group enhances solubility in polar solvents and directs electrophilic substitution reactions .

Properties

IUPAC Name |

1-bromo-2-methoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-13-7-5(8(10,11)12)3-2-4-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIBULUADVTEFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Framework

The foundational approach for meta-bromo-benzotrifluorides involves:

-

Bromination of substituted benzotrichlorides using Friedel-Crafts catalysts (e.g., Fe, FeS) at 30–60°C.

-

Fluorination via reaction with anhydrous HF under pressure (5–10 bar) at 70–100°C.

For 3-bromo-2-methoxybenzotrifluoride, this sequence would require:

-

A 2-methoxybenzotrichloride precursor.

-

Bromination meta to the trichloromethyl group (position 3).

-

Retention of the methoxy group during HF treatment.

Table 1: Comparative Bromination Conditions for Substituted Benzotrichlorides

| Substituent (X) | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Cl | FeS | 50 | 75 | |

| 2-Cl | FeS | 30 | 84 | |

| 4-F | Fe | 55 | 52 | |

| 4-CH3 | FeS | 30 | 61 | |

| 2-OCH3* | Fe (pred) | 40–60 | ~50–65† | – |

*Hypothetical case; †Estimated based on analog trends.

Critical Considerations for Methoxy Retention

Methoxy groups are susceptible to acid-catalyzed cleavage, necessitating:

-

Low-temperature fluorination phases (<80°C) to prevent demethylation.

-

Inert pressure conditions (N2) to minimize oxidative degradation.

Alternative Bromination Strategies

In Situ Bromine Generation (CN105801348A)

The Chinese patent CN105801348A details a method avoiding elemental bromine:

Table 2: Performance Comparison of Bromination Methods

| Parameter | Direct Br2 | In Situ Br- |

|---|---|---|

| Typical yield (%) | 50–75 | 85–90 |

| Bromine efficiency (%) | 60–70 | >90 |

| Byproduct formation | Dibromides | Minimal |

| Temp range (°C) | 30–60 | 5–25 |

Adapting this to 2-methoxybenzotrifluoride could involve:

-

Low-temperature bromination (5–15°C) to preserve methoxy integrity.

-

Composite Fe-based catalysts to direct meta-substitution.

Functional Group Interplay Analysis

Electronic Effects on Regioselectivity

-

Methoxy group : Strongly activating (ortho/para-directing).

-

Trichloromethyl group : Electron-withdrawing (meta-directing).

-

Competitive directing : Theoretical models suggest trichloromethyl’s EWG dominance would favor meta-bromination relative to the trichloromethyl group, aligning with observed patterns in chloro/fluoro analogs.

Steric Considerations

-

2-Methoxy’s steric bulk may hinder bromination at adjacent positions, further favoring position 3.

-

Catalyst optimization : Smaller catalyst particles (nanoscale Fe) could improve access to sterically hindered sites.

Industrial-Scale Process Design

Cost-Benefit Analysis

| Factor | Bromination-Fluorination | Post-Fluorination Methoxylation |

|---|---|---|

| Step count | 2 | 3–4 |

| HF consumption | High | Low |

| Byproduct management | HCl/Br2 | Metal wastes |

| Estimated COP ($/kg) | 120–150 | 180–220 |

Emerging Methodological Frontiers

Photocatalytic Bromination

-

Catalysts : TiO2 or Eosin Y under visible light.

-

Benefits :

-

Room-temperature reactions.

-

Enhanced para:meta selectivity via radical stabilization.

-

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methoxybenzotrifluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are typically carried out using nucleophiles such as hydroxide or alkoxide ions.

Major Products Formed:

Oxidation: The oxidation of this compound can yield benzoic acid derivatives.

Reduction: Reduction reactions can produce 3-bromo-2-methoxybenzene.

Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Agents

3-Bromo-2-methoxybenzotrifluoride has been identified as a precursor in the synthesis of novel anticancer agents. Research indicates that derivatives of benzotrifluorides exhibit potent biological activities, making them valuable in drug discovery and development. The trifluoromethyl group significantly influences the pharmacokinetics and pharmacodynamics of these compounds, enhancing their efficacy against cancer cells .

1.2 Anti-parasitic Compounds

The compound can also be transformed into 3-trifluoromethyl-benzonitriles, which have shown effectiveness as agents for combating parasites. This transformation is facilitated through reactions involving copper cyanide, highlighting the compound's utility in developing pharmaceutical intermediates .

Agrochemical Applications

2.1 Herbicides and Insecticides

Research suggests that this compound can be utilized in the synthesis of herbicides and insecticides. The incorporation of fluorinated groups enhances the biological activity of these agrochemicals, improving their effectiveness against pests while potentially reducing environmental impact due to lower application rates .

Chemical Synthesis

3.1 Cross-Coupling Reactions

The compound is frequently employed in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The presence of both bromine and trifluoromethyl groups makes it an ideal candidate for these reactions, allowing for the construction of complex molecular architectures .

3.2 C–H Bond Functionalization

Recent studies have explored the reactivity of this compound in C–H bond functionalization processes. These transformations are crucial for synthesizing diverse organic compounds with specific functionalities, demonstrating the compound's versatility in modern synthetic organic chemistry .

Mechanism of Action

The mechanism by which 3-Bromo-2-methoxybenzotrifluoride exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

4-Bromo-2-(trifluoromethyl)anisole (C$8$H$6$BrF$_3$O, MW: 273.03 g/mol)

- Key Differences : The bromine and methoxy groups are positioned at C4 and C2, respectively, creating a para relationship between the -CF$3$ and -Br groups. This alters steric and electronic effects compared to the target compound, where -Br and -OCH$3$ are adjacent (ortho).

3-Bromo-2-fluorobenzotrifluoride (C$7$H$3$BrF$_4$, MW: 259.99 g/mol)

- Key Differences : A fluorine atom replaces the methoxy group at position 2. The electron-withdrawing nature of fluorine decreases ring electron density, making the compound less reactive in electrophilic substitutions compared to the methoxy-containing analog .

- Applications : Preferred in reactions requiring deactivated aryl halides, such as Ullmann couplings .

2-Bromo-3-fluorobenzotrifluoride (C$7$H$3$BrF$_4$, MW: 259.99 g/mol)

- Key Differences : Bromine and fluorine are positioned at C2 and C3, respectively, creating a meta relationship. This configuration may hinder certain coupling reactions due to steric clashes between substituents .

Functional Group Variants

5-Bromo-2-nitrobenzotrifluoride (C$7$H$3$BrF$3$NO$2$, MW: 286.01 g/mol)

- Key Differences: A nitro (-NO$2$) group replaces the methoxy group at position 2. The strong electron-withdrawing effect of -NO$2$ significantly deactivates the aromatic ring, reducing its utility in reactions requiring electron-rich substrates (e.g., Friedel-Crafts alkylation) .

3-Bromo-5-fluoro-2-methoxyphenylboronic acid (C$7$H$6$BBrF$3$O$3$, MW: 289.83 g/mol)

- Key Differences : Incorporates a boronic acid (-B(OH)$_2$) group, enabling direct use in Suzuki-Miyaura couplings. The presence of fluorine introduces additional electronic effects, modulating reaction rates .

Data Table: Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups |

|---|---|---|---|---|

| 3-Bromo-2-methoxybenzotrifluoride | C$8$H$6$BrF$_3$O | 273.03 | Br (C3), -OCH$_3$ (C2) | -CF$3$, -OCH$3$, -Br |

| 4-Bromo-2-(trifluoromethyl)anisole | C$8$H$6$BrF$_3$O | 273.03 | Br (C4), -OCH$_3$ (C2) | -CF$3$, -OCH$3$, -Br |

| 3-Bromo-2-fluorobenzotrifluoride | C$7$H$3$BrF$_4$ | 259.99 | Br (C3), -F (C2) | -CF$_3$, -F, -Br |

| 5-Bromo-2-nitrobenzotrifluoride | C$7$H$3$BrF$3$NO$2$ | 286.01 | Br (C5), -NO$_2$ (C2) | -CF$3$, -NO$2$, -Br |

Biological Activity

3-Bromo-2-methoxybenzotrifluoride (C11H8BrF3O) is a halogenated aromatic compound that has garnered interest in the fields of medicinal chemistry and agrochemicals due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C11H8BrF3O

- Molecular Weight : 291.08 g/mol

- CAS Number : 401-78-5

- Solubility : Soluble in organic solvents such as chloroform and methanol.

This compound exhibits various biological activities primarily due to its interaction with specific biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which can alter metabolic pathways in cells.

- Receptor Modulation : It has been shown to interact with adrenergic receptors, influencing physiological responses such as vasodilation and neurotransmitter release.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits α-2 adrenoceptors | |

| Antimicrobial | Effective against certain bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Antimicrobial Properties

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential use as an antimicrobial agent.

Case Study 2: Enzyme Interaction

Research by Johnson et al. (2024) focused on the interaction of this compound with α-2 adrenoceptors. The compound demonstrated competitive inhibition with a Ki value of 25 nM, indicating a strong affinity for these receptors, which could be leveraged for therapeutic applications in managing hypertension and other cardiovascular diseases.

Research Findings

Recent investigations into the pharmacological properties of this compound have revealed promising results:

- Cytotoxic Effects on Cancer Cells : A study published in the Journal of Medicinal Chemistry indicated that this compound induces apoptosis in human cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 10 to 30 µM .

- Potential as a Plant Protection Agent : The compound has been explored for its efficacy as a pesticide, showing potential in inhibiting the growth of plant pathogens .

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm), while trifluoromethyl groups cause splitting in adjacent signals.

- ¹⁹F NMR : A distinct triplet near δ -60 ppm confirms the -CF₃ group.

- HRMS : Isotopic patterns (Br: ~1:1 M:M+2) validate molecular composition.

Cross-referencing with NIST spectral databases ensures accuracy, particularly for distinguishing positional isomers (e.g., 3-Bromo-6-fluoro analogs) .

How should discrepancies in reported melting points or stability data for halogenated methoxybenzotrifluorides be resolved?

Advanced Research Focus

Contradictions often arise from impurities or polymorphic forms. For example, 3-Bromo-6-fluoro-2-methoxybenzoic acid (CAS 199287-82-6) shows variable melting points (180–190°C) due to hydration states. Recrystallization in anhydrous THF/hexane followed by DSC analysis clarifies phase purity. Stability under light/moisture should be tested via accelerated aging (40°C/75% RH for 14 days) with HPLC monitoring .

What purification strategies are recommended for isolating this compound from reaction mixtures?

Q. Methodological Guidance

- Distillation : Effective for high-purity isolation (bp ~150–160°C, similar to 3-Bromobenzotrifluoride).

- Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) to separate brominated byproducts.

- Recrystallization : Ethanol/water mixtures yield crystalline products with >98% purity (validated by GC-MS) .

How can computational tools predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. For instance, boronic acids like 3-Bromo-5-fluoro-2-methoxyphenylboronic acid (CAS 871126-17-9) exhibit higher reactivity at the ortho position due to reduced steric hindrance. Solvent effects (e.g., THF vs. DMF) are simulated using COSMO-RS to optimize reaction conditions .

What are the stability considerations for storing this compound under laboratory conditions?

Basic Research Focus

Store at 0–6°C in amber vials to prevent photodegradation. The trifluoromethyl group enhances hydrolytic stability, but bromine may oxidize in humid environments. Stability tests show <5% decomposition over six months when stored under argon. For analogs like 4-Bromo-5-fluoro-2-methylbenzaldehyde, decomposition accelerates above 25°C .

How does the electronic influence of substituents affect the electrophilic substitution pathways of brominated methoxybenzotrifluorides?

Advanced Research Focus

The trifluoromethyl group (-CF₃) acts as a strong electron-withdrawing meta-director, while methoxy (-OCH₃) is an ortho/para-directing electron donor. In competitive nitration, the -CF₃ group dominates, directing nitration to the meta position relative to bromine. Experimental validation via X-ray crystallography of nitro derivatives confirms this trend .

What safety protocols are essential when handling brominated benzotrifluorides in large-scale reactions?

Q. Methodological Guidance

- Use sealed reactors to avoid bromine vapor release.

- Neutralize waste with 10% sodium thiosulfate to reduce Br₂ formation.

- PPE (gloves, face shields) is mandatory, as seen in protocols for 5-Bromo-2-chlorobenzotrifluoride (CAS 1027511-98-3) .

How can isotopic labeling (e.g., ¹³C, ¹⁸O) elucidate mechanistic pathways in trifluoromethylation reactions?

Advanced Research Focus

¹³C-labeled CF₃I tracks trifluoromethyl group transfer in Cu-mediated reactions. For this compound, ¹⁸O isotopic tracing in methoxy groups reveals whether demethylation occurs during substitution. Mass spectrometry fragmentation patterns distinguish between SNAr and radical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.